Azaperone N-Oxide

Fluorescence Spectroscopy Analytical Chemistry Metabolite Identification

Sourcing high-purity impurity standards for azaperone analysis often delays critical pharmaceutical QC and residue monitoring workflows. Azaperone N-Oxide (CAS 66065-28-9) addresses this gap as a certified N-oxide reference material with distinct analytical properties. • Increased polarity vs. parent azaperone enables clear HPLC/LC-MS separation for impurity profiling and regulatory compliance. • Distinct mass spectrometric fragmentation allows unequivocal identification in complex biological matrices, even with co-eluting metabolites. • Supplied as neat material (MW 343.40 g/mol) with comprehensive CoA for quantitative assay validation. For procurement: stable at +5°C, ships at ambient temperature, and available in 25 mg research quantities.

Molecular Formula C19H22FN3O2
Molecular Weight 343.4 g/mol
CAS No. 66065-28-9
Cat. No. B15289291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzaperone N-Oxide
CAS66065-28-9
Molecular FormulaC19H22FN3O2
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1C[N+](CCN1C2=CC=CC=N2)(CCCC(=O)C3=CC=C(C=C3)F)[O-]
InChIInChI=1S/C19H22FN3O2/c20-17-8-6-16(7-9-17)18(24)4-3-13-23(25)14-11-22(12-15-23)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2
InChIKeyLXVWCYCQAMQKDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azaperone N-Oxide: Analytical Standard Overview


Azaperone N-Oxide (CAS 66065-28-9, molecular formula C₁₉H₂₂FN₃O₂, molecular weight 343.40 g/mol) is the N-oxidized derivative of the veterinary butyrophenone tranquilizer azaperone . This transformation occurs at the piperazine N1 atom, forming an N-oxide moiety [1]. The compound is strictly designated for research use only and is not for clinical or diagnostic applications . It is primarily employed as an impurity standard for pharmaceutical analysis and as an analytical reference material to support metabolism and residue studies .

Azaperone N-Oxide: Substitution Limitations


Azaperone N-Oxide cannot be interchanged with its parent compound azaperone or other butyrophenone neuroleptics (e.g., haloperidol, droperidol) due to fundamental differences in physicochemical properties and analytical behavior [1]. The introduction of the N-oxide group increases polarity, which alters solubility, chromatographic retention, and mass spectrometric fragmentation [2]. These changes directly impact critical analytical workflows, including impurity profiling, residue monitoring, and pharmacokinetic studies . Furthermore, the N-oxide derivative exhibits distinct spectral and receptor-binding characteristics that preclude its use as a simple substitute in quantitative assays [3].

Azaperone N-Oxide: Differentiation Evidence


Fluorescence vs. Parent Compound

A direct head-to-head comparison of fluorescence properties between azaperone and its mononitrogen oxide derivative was conducted [1]. The study confirmed that the fluorescence characteristics of both compounds are identical and depend solely on the solvent environment [1]. This is because the fluorescent properties are primarily derived from the ortho-nitrogen substituted pyridine nucleus, which remains unaffected by N-oxidation at the piperazine ring [1]. This finding is critical for analytical method development, as it demonstrates that azaperone N-oxide can be detected using the same fluorescence parameters as the parent drug, but it cannot be spectrally distinguished from it [1].

Fluorescence Spectroscopy Analytical Chemistry Metabolite Identification

Physicochemical Property Differences

The N-oxidation of azaperone results in a measurable increase in molecular weight and polarity compared to the parent compound . The molecular weight increases from 327.40 g/mol (azaperone) to 343.40 g/mol (azaperone N-oxide) . This structural modification alters the compound's behavior in reversed-phase HPLC, resulting in a different retention time and enabling chromatographic separation [1]. The increased polarity also affects mass spectrometric ionization efficiency and fragmentation patterns, providing a distinct signature for identification and quantification [1].

Chromatography Mass Spectrometry Drug Metabolism

Regulatory Standard Requirement

The Chinese National Standard GB 29709-2013 mandates the determination of azaperone and its metabolite residues in animal-derived food using high-performance liquid chromatography (HPLC) [1]. This standard, effective from 2014, specifies the use of azaperone and azaperol reference standards with purity ≥98% [1]. While azaperone N-oxide is not explicitly named as a target analyte in this specific standard, its role as a potential impurity and metabolite of azaperone makes it a critical reference material for method development and validation in compliance with similar regulatory frameworks .

Regulatory Compliance Residue Analysis Food Safety

Metabolic Fate vs. Major Metabolites

A study investigating the mutagenicity of azaperone and its main metabolites using the Salmonella/microsome test (Ames assay) classified the major metabolites found in rat and swine as weakly mutagenic [1]. However, azaperone N-oxide was not identified among these main metabolites in this study [1]. This finding suggests that azaperone N-oxide may be a minor or species-specific metabolite, or an in vitro artifact, rather than a primary in vivo metabolite [1]. This distinction is crucial for toxicological risk assessment and for selecting the appropriate reference standards for metabolism studies.

Toxicology Drug Metabolism Genotoxicity

Azaperone N-Oxide: Research Applications


Impurity Profiling & Quality Control

Azaperone N-Oxide is used as a reference standard to identify and quantify the N-oxide impurity in azaperone active pharmaceutical ingredients (APIs) and finished drug products. Its distinct physicochemical properties, including a molecular weight of 343.40 g/mol and increased polarity, facilitate its separation and detection via HPLC and LC-MS methods . This ensures compliance with pharmacopoeial standards and regulatory requirements for impurity control [1].

Residue Analysis Method Development

In analytical chemistry laboratories, Azaperone N-Oxide serves as a critical reference material for developing and validating methods to detect azaperone residues and its metabolites in food-producing animals . The compound's identical fluorescence properties to azaperone necessitate the use of chromatographic or mass spectrometric separation, making it an essential tool for validating the specificity of analytical methods [1].

In Vitro Metabolism & Pharmacokinetics

Azaperone N-Oxide is utilized in in vitro studies to investigate the metabolic pathways of azaperone, particularly N-oxidation reactions. By using the purified standard, researchers can accurately identify and quantify the N-oxide metabolite in hepatocyte or microsomal incubations, thereby differentiating it from other major metabolites like azaperol . This is essential for understanding species-specific metabolism and for supporting drug safety evaluations .

Forensic & Clinical Toxicology

In forensic toxicology, Azaperone N-Oxide is used as a reference standard for the identification and confirmation of azaperone exposure. Its distinct mass spectrometric fragmentation pattern and chromatographic behavior allow for unequivocal identification in complex biological matrices, such as urine or plasma, even in the presence of the parent drug and other metabolites .

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